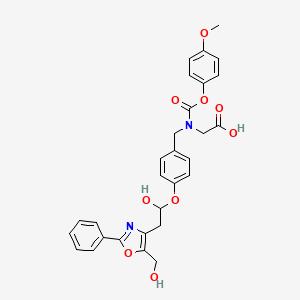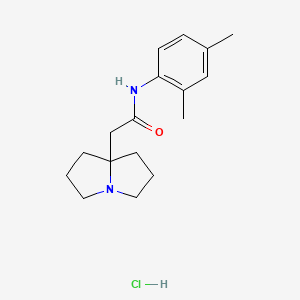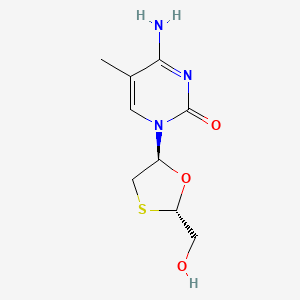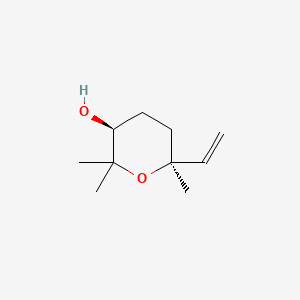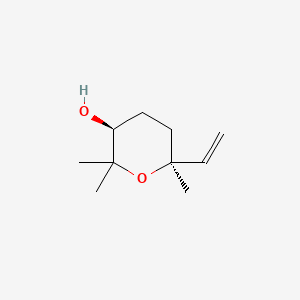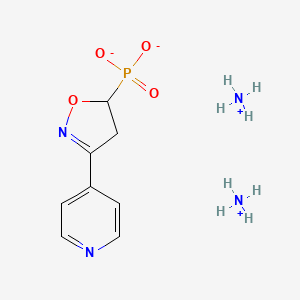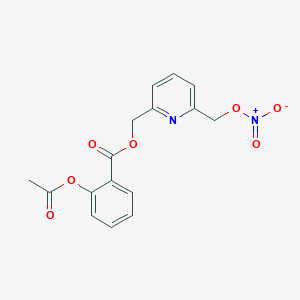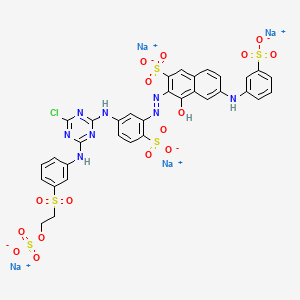
Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of thiazolo and triazole rings, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride involves multiple steps, including the formation of the thiazolo and triazole rings. The reaction conditions typically require specific reagents and catalysts to ensure the successful formation of the desired product. Industrial production methods may involve large-scale synthesis techniques to produce the compound in significant quantities.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, researchers may investigate its potential therapeutic applications. Additionally, the compound may have industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Thiazolo(3,2-b)(1,2,4)triazole-6-methanamine, N-cyclohexyl-N-(thiazolo(3,2-b)(1,2,4)triazol-6-ylmethyl)-, monohydrochloride can be compared with other similar compounds that contain thiazolo and triazole rings. These similar compounds may have different substituents or functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Properties
CAS No. |
170658-37-4 |
|---|---|
Molecular Formula |
C16H20ClN7S2 |
Molecular Weight |
410.0 g/mol |
IUPAC Name |
N,N-bis([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C16H19N7S2.ClH/c1-2-4-12(5-3-1)21(6-13-8-24-15-17-10-19-22(13)15)7-14-9-25-16-18-11-20-23(14)16;/h8-12H,1-7H2;1H |
InChI Key |
VYVZKVNTWWGAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC2=CSC3=NC=NN23)CC4=CSC5=NC=NN45.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





